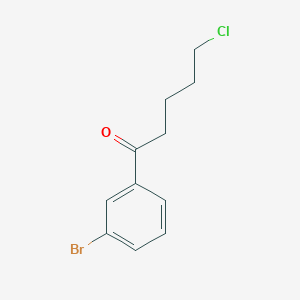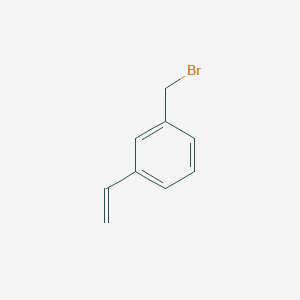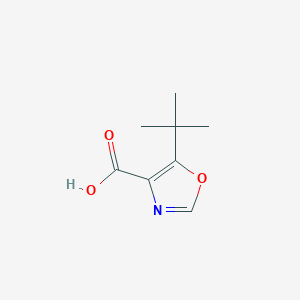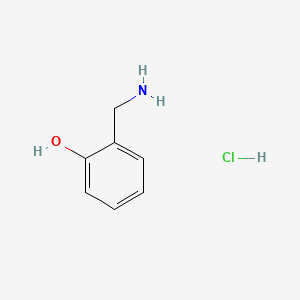![molecular formula C8H7BrN2 B1343908 5-(Bromomethyl)-1H-benzo[d]imidazole CAS No. 1211523-55-5](/img/structure/B1343908.png)
5-(Bromomethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-1H-benzo[d]imidazole (BMBI) is an important organic compound that has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and material science. BMBI is a versatile building block, being used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. BMBI has been found to possess interesting properties, such as high thermal stability, and is therefore of great interest in the fields of medicinal chemistry, material science, and synthetic organic chemistry.
Applications De Recherche Scientifique
Corrosion Inhibition
5-(Bromomethyl)-1H-benzo[d]imidazole derivatives exhibit corrosion inhibition properties, especially for mild steel in acidic environments. Research demonstrates that derivatives like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and its counterparts act as corrosion inhibitors in sulfuric acid, forming a protective layer on the metal surface. Electrochemical and gravimetric analyses, along with SEM imaging, support the formation of this protective layer, pointing to the potential of these compounds in protecting metals against corrosion (Ammal et al., 2018).
Antimicrobial Activity
Compounds derived from this compound have shown significant antimicrobial activity. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have demonstrated comparable antibacterial and antifungal activity to standard drugs such as Streptomycin and Fluconazole. These findings suggest these derivatives could be potent agents in combating microbial infections (Reddy & Reddy, 2010).
Chemical Synthesis and Structural Analysis
This compound plays a crucial role in the synthesis of various chemical structures. It has been used in the preparation of regioisomers of N-methylated benzimidazole compounds, with the structures confirmed by NMR NOESY experiments and X-ray diffraction analysis. These studies provide valuable insights into the molecular structure and potential applications of these compounds (Morais et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that imidazole and its derivatives have a broad range of biological activities . They are key components of bioactive compounds with antibacterial, antifungal, anticancer, antiviral, antidiabetic, and other properties .
Mode of Action
The antibacterial activity of imidazole and imidazolium salts is highly dependent upon their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule .
Biochemical Pathways
It is known that imidazole moieties are present in key biological molecules such as histidine and purines . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .
Pharmacokinetics
The lipophilicity of imidazole and its derivatives can influence their bioavailability .
Result of Action
Imidazole and its derivatives have been shown to exhibit a broad spectrum of bioactivities, including antibacterial, antifungal, anticancer, antiviral, antidiabetic, and other properties .
Action Environment
The lipophilicity of imidazole and its derivatives, which can be tuned through the introduction of different hydrophobic substituents, may influence their interaction with the biological environment .
Analyse Biochimique
Biochemical Properties
5-(Bromomethyl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound can also modulate the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and proteins, leading to the formation of covalent adducts. This binding can result in the inhibition of DNA replication and transcription, ultimately causing cell death . Additionally, the compound can inhibit the activity of specific enzymes by covalently modifying their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism can also lead to the generation of toxic byproducts, which may contribute to its adverse effects at high doses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biochemical effects .
Propriétés
IUPAC Name |
6-(bromomethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYOZIVSKCRKCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
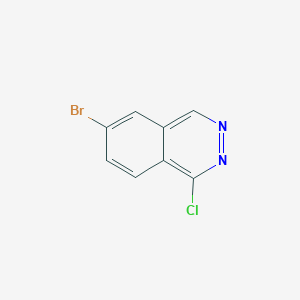
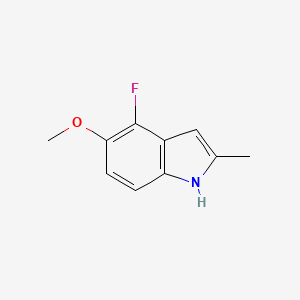
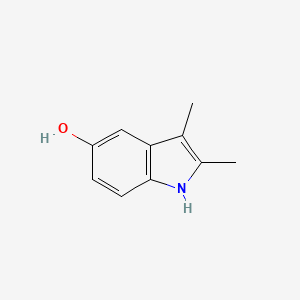
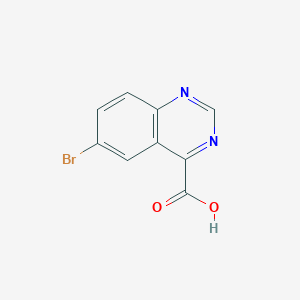
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

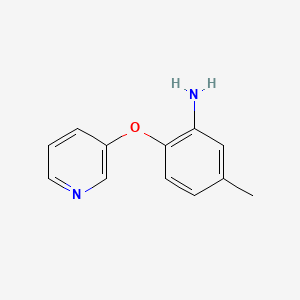
![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)
![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)
